molecular formula C15H19NO5 B14849580 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate

Cat. No.: B14849580
M. Wt: 293.31 g/mol
InChI Key: OEESQGGYCSBMAN-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is an organic compound that features a benzoate ester functional group. This compound is often used in organic synthesis due to its unique structural properties, which include a formyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is commonly used in organic chemistry to protect amines during various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate typically involves the protection of an amine group with a Boc group, followed by the introduction of a formyl group. One common method involves the reaction of a benzoate ester with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs . The use of microreactors also enhances the safety of the process by minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further chemical reactions. The formyl group can also undergo various transformations, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-formylbenzoate is unique due to the presence of both a Boc-protected amine and a formyl group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 3-formyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-10-5-11(9-17)7-12(6-10)13(18)20-4/h5-7,9H,8H2,1-4H3,(H,16,19)

InChI Key

OEESQGGYCSBMAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)OC)C=O

Origin of Product

United States

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